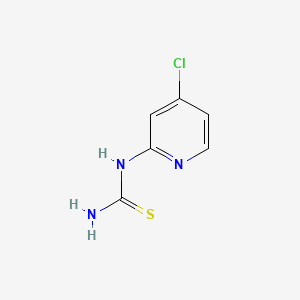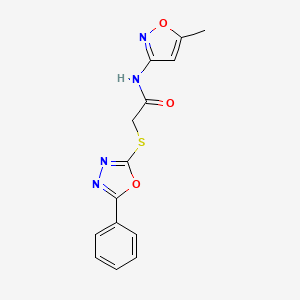
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide” is a compound that has been synthesized and evaluated for its antimicrobial activity . It has a molecular formula of C14H12N4O3S and a molecular weight of 316.34.
Synthesis Analysis
The synthesis of this compound was achieved from readily available materials . The process involved several steps, including the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux, treatment of the resulting ester with excess of hydrazine hydrate in ethanol, condensation of the resulting hydrazide with aromatic aldehydes in methanol, and finally, treatment with chloramine-T to undergo oxidative cyclization .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methylisoxazol-3-yl group and a 5-phenyl-1,3,4-oxadiazol-2-yl group linked by a thioacetamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, condensation with aromatic aldehydes, and oxidative cyclization with chloramine-T .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 240–241°C, and IR maxima at 3215, 1650, 1228 cm−1. The 1H NMR (DMSO-d6) data are δ 2.54 (s, 3H, isoxazole-CH3), 4.02 (s, 2H, CH2), 6.42 (s, 1H, isoxazole-H), 7.42–7.70 (m, 4H, Ar-H) 9.56 (s, 1H, NH); and the 13C NMR (DMSO-d6) data are δ 13.0, 42.3, 95.7, 124.2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study on the synthesis of related 1,3,4-oxadiazole derivatives including the target compound revealed a method for creating these compounds from readily available materials. These derivatives were screened for in vitro antimicrobial activity against representative bacterial and fungal strains, showing good activity for specific compounds (Marri et al., 2018) (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). Another study highlighted the NMR study of a novel derivative containing a benzimidazole moiety, indicating the potential for further chemical analysis and application in various biological activities (Li Ying-jun, 2012) (Li Ying-jun, 2012).
Antimicrobial Evaluation
Isoxazole-substituted 1,3,4-oxadiazoles, including the compound , have shown promise in antimicrobial efficacy. Compounds synthesized in this class exhibited good activity against several bacterial and fungal strains, suggesting their potential as antimicrobial agents (Marri et al., 2018) (Marri et al., 2018). This aligns with the broader trend of investigating 1,3,4-oxadiazole derivatives for their antimicrobial properties (Hui et al., 2002) (Hui, Chu, Zhang, Wang, & Zhang, 2002).
Anticancer Properties
The exploration into the anticancer potential of 1,3,4-oxadiazole derivatives, related to the target compound, has shown that new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides possess anticancer activity. These compounds were studied for their antitumor activities against human lung adenocarcinoma cells, with specific derivatives demonstrating high selectivity and inducing apoptosis in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019) (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)15-12(19)8-22-14-17-16-13(20-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKASRHLIAOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B2721524.png)
![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2721526.png)
![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)
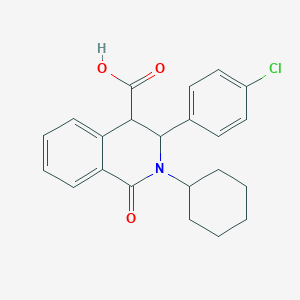
![N-(2,6-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2721533.png)
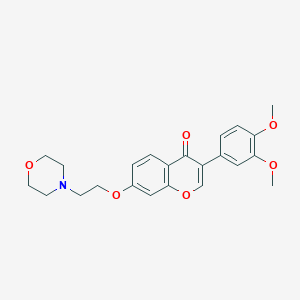
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)
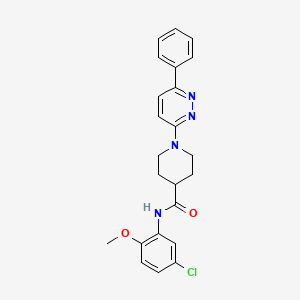
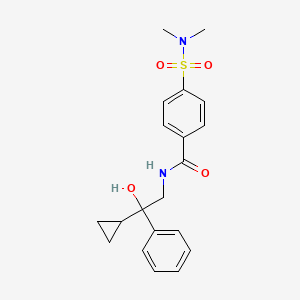
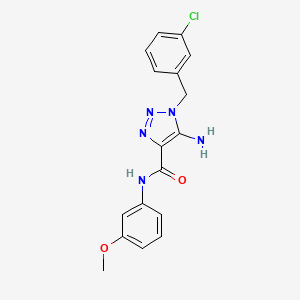
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)
![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)
